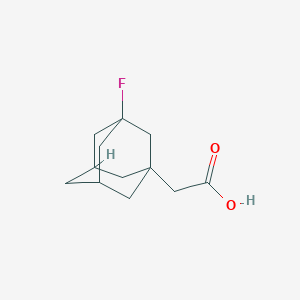

2-(3-フルオロアダマンタン-1-イル)酢酸

概要

説明

2-(3-Fluoroadamantan-1-yl)acetic acid, also known as FAA, is a derivative of adamantine. It has a molecular weight of 212.26 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A two-step procedure was developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid . The first step involves fluorination with Ishikawa’s reagent .Molecular Structure Analysis

The chemical structure of FAA includes a fluorine atom attached to the third position of the adamantane ring system, along with an acetic acid moiety attached to the fourth carbon atom.Chemical Reactions Analysis

The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60—97% yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.26 . It is a powder that is stored at room temperature .科学的研究の応用

ナノテクノロジーと材料科学

2-(3-フルオロアダマンタン-1-イル)酢酸のアダマンタン骨格は、ナノテクノロジーおよび材料科学における用途について調査されています。これは、ナノダイヤモンドなどのナノ材料の表面特性を改質するために使用でき、薬物送達システム、電子デバイス、および高度複合材料の構成要素におけるそれらの応用を強化します。

これらのアプリケーションはそれぞれ、2-(3-フルオロアダマンタン-1-イル)酢酸のユニークな化学的特性を活用しており、さまざまな分野における科学研究におけるその汎用性と重要性を示しています .

作用機序

Adamantane derivatives are a group of compounds that have been studied for their potential applications in various fields. They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

The introduction of fluorine atoms at the bridgehead positions of the adamantane unit has been observed to cause a strong decrease in the melting points of the obtained ureas . This could potentially influence the compound’s stability and efficacy, depending on the environmental conditions.

実験室実験の利点と制限

The advantages of using 2-(3-Fluoroadamantan-1-yl)acetic acid in laboratory experiments include its availability and its ease of synthesis. It is also relatively inexpensive, making it a cost-effective option for research laboratories. The main limitation of using 2-(3-Fluoroadamantan-1-yl)acetic acid in laboratory experiments is that it is not yet fully understood, and more research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.

将来の方向性

The potential future directions of 2-(3-Fluoroadamantan-1-yl)acetic acid research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted on the effects of fluorination on the binding affinity of ligands to proteins, and on the effects of fluorination on the folding of proteins. Further studies could also be conducted on the use of 2-(3-Fluoroadamantan-1-yl)acetic acid as an inhibitor of enzymes, and on the use of 2-(3-Fluoroadamantan-1-yl)acetic acid as an anticancer agent. Finally, further research could be conducted on the development of new synthesis methods for 2-(3-Fluoroadamantan-1-yl)acetic acid.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(3-fluoro-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVLAZPPBNYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)